An In-depth Technical Guide to 1-(4-Phenylbutyl)piperazine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(4-Phenylbutyl)piperazine: Structure, Properties, and Synthesis
Authored for Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive technical overview of 1-(4-Phenylbutyl)piperazine, a key chemical intermediate in the synthesis of pharmacologically active compounds. We will delve into its core chemical structure, physicochemical properties, a validated synthetic protocol, and its relevance in the landscape of modern medicinal chemistry.
Introduction: Strategic Importance in Drug Discovery
1-(4-Phenylbutyl)piperazine is a disubstituted piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[1] The molecule's structure is characterized by a phenyl group separated from the piperazine nitrogen by a flexible four-carbon (butyl) linker. This specific combination of a lipophilic aromatic region and a basic amine center makes it a versatile building block for creating ligands that can interact with various biological targets, particularly within the central nervous system (CNS).[1] Its structural similarity to moieties found in potent neuroprotective agents, such as the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), underscores its potential as a precursor for novel CNS-active drug candidates.[2][3][4]
Molecular Structure and Physicochemical Properties
The structure of 1-(4-Phenylbutyl)piperazine consists of three key components:
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The Phenyl Group: A non-polar aromatic ring that contributes to the molecule's lipophilicity, influencing its ability to cross biological membranes, including the blood-brain barrier.
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The Butyl Linker: A flexible four-carbon aliphatic chain that provides conformational freedom, allowing the molecule to adopt various spatial orientations to fit into receptor binding pockets.
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The Piperazine Moiety: A six-membered heterocyclic amine containing two nitrogen atoms at positions 1 and 4. The secondary amine at the 4-position provides a crucial site for further chemical modification and is basic, allowing for salt formation to improve solubility.[5]
Data Summary Table
The following table summarizes the key physicochemical properties of 1-(4-Phenylbutyl)piperazine.
| Property | Value | Source |
| CAS Number | 97480-93-8 | [6] |
| Molecular Formula | C₁₄H₂₂N₂ | [6][7] |
| Molecular Weight | 218.34 g/mol | [6][7] |
| IUPAC Name | 1-(4-phenylbutyl)piperazine | [6] |
| Canonical SMILES | C1CN(CCN1)CCCCc2ccccc2 | [6] |
| Topological Polar Surface Area | 15.3 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 5 | [6] |
Synthesis and Characterization
The most common and efficient synthesis of 1-(4-Phenylbutyl)piperazine is achieved through nucleophilic substitution. This pathway involves the N-alkylation of a piperazine molecule with a suitable phenylbutyl electrophile.
Workflow for Synthesis via Nucleophilic Substitution
Caption: Synthetic workflow for 1-(4-Phenylbutyl)piperazine.
Detailed Experimental Protocol
This protocol describes the N-alkylation of excess piperazine with 1-bromo-4-phenylbutane. Using excess piperazine is a critical experimental choice; it serves both as the nucleophile and as a scavenger for the HBr generated, minimizing the formation of the undesired dialkylated product, 1,4-bis(4-phenylbutyl)piperazine.
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Reaction Setup: To a solution of piperazine (4-5 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents). The base neutralizes the hydrobromic acid byproduct, preventing the protonation and deactivation of the piperazine nucleophile.
-
Addition of Electrophile: Add 1-bromo-4-phenylbutane (1 equivalent) dropwise to the stirring mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromide is consumed.
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Aqueous Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like dichloromethane (DCM) and wash with water or brine to remove excess piperazine and salts.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH gradient), is effective for isolating the desired mono-alkylated product. The purity of the collected fractions should be confirmed by TLC.
Spectroscopic Characterization
The identity and purity of the synthesized 1-(4-Phenylbutyl)piperazine are confirmed using standard spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural signature. Expected signals include:
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A multiplet in the aromatic region (~7.1-7.3 ppm) corresponding to the five protons of the phenyl group.
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A triplet at ~2.6 ppm for the two protons on the benzylic carbon (adjacent to the phenyl ring).
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Broad signals for the eight protons of the piperazine ring, typically in the ~2.4-2.9 ppm range.
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A signal for the secondary amine proton (-NH), which may be broad and can exchange with D₂O.
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Multiplets for the four protons of the internal methylene groups of the butyl chain (~1.4-1.6 ppm).
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons, the four unique carbons of the butyl chain, and the carbons of the piperazine ring.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.18, confirming the molecular weight of the compound.
Applications in Research and Drug Development
1-(4-Phenylbutyl)piperazine serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic value. The reactive secondary amine of the piperazine ring is a convenient handle for introducing diverse chemical functionalities through reactions like acylation, sulfonylation, reductive amination, and further alkylation.[8]
This scaffold is particularly relevant for developing ligands targeting CNS receptors. Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic systems, which are implicated in mood and psychotic disorders.[1][9] The butyl linker provides optimal spacing and flexibility to position the terminal piperazine and the phenyl group to interact with receptor subsites, making this a valuable starting point for structure-activity relationship (SAR) studies in drug discovery campaigns.
Safety and Handling
As with all laboratory chemicals, 1-(4-Phenylbutyl)piperazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-(4-Phenylbutyl)piperazine is a structurally important and synthetically accessible chemical building block. Its combination of a lipophilic phenylbutyl tail and a reactive piperazine headgroup makes it an invaluable intermediate for medicinal chemists, particularly those focused on developing novel therapeutics for central nervous system disorders. The robust synthetic protocol and clear characterization data provide a solid foundation for its use in research and development.
References
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Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
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Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-82. [Link]
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de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. [Link]
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Woźniak, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(3), 646-660. [Link]
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Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 835-42. [Link]
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Wikipedia. 4-PPBP. [Link]
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Griesmaier, E., et al. (2014). The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo. Experimental Neurology, 261, 501-9. [Link]
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Anton, M., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke, 31(4), 976-82. [Link]
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